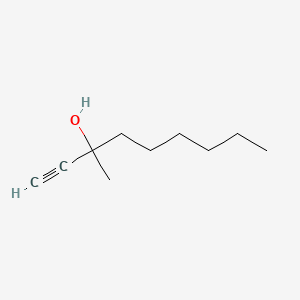

3-Methyl-1-nonyn-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylnon-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXVWMAXIQKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279829 | |

| Record name | 3-Methyl-1-nonyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-01-3 | |

| Record name | NSC14257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1-nonyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of 3-Methyl-1-nonyn-3-ol, a tertiary acetylenic alcohol with applications in organic synthesis, particularly as an intermediate in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis, offering insights into its chemical characteristics, synthesis, and analytical profile.

Molecular Structure and Chemical Identity

This compound is a chiral tertiary alcohol featuring a terminal alkyne functionality. The presence of a hydroxyl group and a carbon-carbon triple bond on the same stereocenter makes it a valuable building block for introducing structural complexity in organic synthesis.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-methylnon-1-yn-3-ol[1] |

| CAS Number | 5430-01-3[1] |

| Molecular Formula | C₁₀H₁₈O[1] |

| Molecular Weight | 154.25 g/mol [1] |

| Canonical SMILES | CCCCCCC(C)(C#C)O[1] |

| InChIKey | VQUXVWMAXIQKTQ-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are dictated by the interplay between the hydrophobic alkyl chain and the polar hydroxyl and alkyne groups.

Table of Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 87-88 °C at 15 mmHg | ChemicalBook |

| Density | 0.881 g/cm³ (predicted) | ChemicalBook |

| Refractive Index | 1.4430 | ChemicalBook |

| Solubility | Soluble in organic solvents. | N/A |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption around 2100-2200 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit a characteristic singlet for the acetylenic proton (≡C-H) around δ 2.0-3.0 ppm. The methyl protons would appear as a singlet, while the methylene protons of the hexyl chain would show complex multiplets. The hydroxyl proton signal would be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals for the sp-hybridized carbons of the alkyne group in the range of δ 65-90 ppm. The quaternary carbon bearing the hydroxyl and methyl groups would appear around δ 65-75 ppm. The remaining signals would correspond to the methyl and hexyl chain carbons.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely show a weak or absent molecular ion peak (M⁺) at m/z 154, which is characteristic of tertiary alcohols.[2][3][4][5] The fragmentation pattern would be dominated by α-cleavage, leading to the loss of a hexyl radical (M-85) or a methyl radical (M-15) to give prominent fragment ions. Loss of water (M-18) is also a common fragmentation pathway for alcohols.[2][3][4][5]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of tertiary alkynyl alcohols such as this compound is the nucleophilic addition of an acetylide to a ketone. This can be achieved through a Grignard reaction or by using lithium acetylide.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 2-octanone and acetylene via a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl bromide

-

Acetylene gas (dried)

-

2-Octanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Add a small amount of ethyl bromide to initiate the reaction. The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm.

-

Once the reaction has started, add the remaining ethyl bromide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Formation of Ethynylmagnesium Bromide:

-

Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

-

Bubble dry acetylene gas through the stirred solution. The reaction is exothermic and should be controlled by the rate of acetylene addition. A white precipitate of ethynylmagnesium bromide may form.

-

-

Addition of 2-Octanone:

-

Dissolve 2-octanone in anhydrous THF.

-

Add the 2-octanone solution dropwise to the stirred suspension of ethynylmagnesium bromide at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Applications in Organic Synthesis and Drug Development

The alkyne moiety is a versatile functional group in medicinal chemistry, known for its unique linear geometry, rigidity, and ability to participate in a variety of chemical transformations.[6] Tertiary propargyl alcohols like this compound serve as important intermediates in the synthesis of more complex molecules.

Potential Synthetic Transformations

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is a flammable liquid and should be kept away from sources of ignition. It may cause skin and eye irritation. Therefore, the use of personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. All manipulations should be carried out in a well-ventilated fume hood.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the addition of an acetylide to 2-octanone, combined with the rich chemistry of its dual functional groups, makes it an attractive intermediate for the synthesis of complex target molecules, including those with potential pharmaceutical applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Martin, K. R., Kamienski, C. W., Dellinger, M. H., & Bach, R. O. (1968). Ethynylation of ketones using dilithium acetylide. Journal of Organometallic Chemistry, 12(1), 1-10.

- Midland, M. M., & Tramontano, A. (1990). PREPARATION AND USE OF LITHIUM ACETYLIDE: 1-METHYL-2-ETHYNYL-endo-3,3-DIMETHYL-2-NORBORNANOL. Organic Syntheses, 68, 14.

- Walborsky, H. M., & Niznik, G. E. (1973). ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE AND ORGANOMETALLIC REAGENTS: 2-METHYLBUTANAL-1-d. Organic Syntheses, 53, 3.

- Bach, R. O. (1971). U.S. Patent No. 3,626,016. Washington, DC: U.S.

- Martin, K. R., & Screttas, C. G. (1971). U.S. Patent No. 3,576,889. Washington, DC: U.S.

- Denis, J. N., & Oppolzer, W. (1974). U.S. Patent No. 3,856,867. Washington, DC: U.S.

- Märkl, G., & Liebl, R. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 328-335.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Lesyk, R. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry, 285, 116245.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.

- BenchChem. (n.d.). Grignard synthesis of 3-Methyl-1-heptanol from bromoalkanes.

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.

- NIST. (n.d.). 1-Pentyn-3-ol, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol.

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.

- Chemistry LibreTexts. (2023, August 29).

- NIST. (n.d.). 3-Methyl-6-hepten-1-yn-3-ol. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3369.

- Chemistry LibreTexts. (2023, August 29).

- University of Calgary. (n.d.).

- Lanigan, R. S., & Yamarik, T. A. (2012). Final report of the safety assessment of Alcohol Denat., including SD Alcohol 3-A, SD Alcohol 30, SD Alcohol 39, SD Alcohol 39-B, SD Alcohol 39-C, SD Alcohol 40, SD Alcohol 40-B, and SD Alcohol 40-C, and the denaturants, Quassin, Brucine Sulfate/Brucine, and Denatonium Benzoate. International journal of toxicology, 31(5_suppl), 157S–212S.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- Mori, S., Ueishi, J., & Shioiri, T. (2003). Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate.

- Tolstikova, T. G., Baev, D. S., Tolstikov, G. A., & Khvostov, M. V. (2012). 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: The Importance of Functional Groups for Antiparkinsonian Activity. Pharmaceutical Chemistry Journal, 46(7), 415-418.

- SpectraBase. (n.d.). 3-Methyl-1-penten-3-ol - Optional[13C NMR] - Spectrum.

- ZM Silane Limited. (2025).

- Journal of Biomedical Research & Environmental Sciences. (2024).

- ACS Catalysis. (2020).

- American Chemical Society. (2025).

Sources

- 1. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol (CAS: 5430-01-3)

This guide provides a comprehensive technical overview of 3-Methyl-1-nonyn-3-ol, a propargyl alcohol of interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical and physical properties, explore its synthesis via alkynylation, discuss its potential applications, and provide essential safety information.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS number 5430-01-3, is an unsaturated alcohol.[1] Its structure features a nonyl carbon chain with a terminal alkyne group and a hydroxyl group, along with a methyl substituent at the third carbon position.[1] This unique combination of functional groups—a tertiary alcohol and a terminal alkyne—makes it a versatile building block in organic chemistry.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem[2], Cheméo[3] |

| Molecular Weight | 154.25 g/mol | PubChem[2], Cheméo[3] |

| IUPAC Name | 3-methylnon-1-yn-3-ol | PubChem[2], NIST[4] |

| Synonyms | 3-Methyl-1-nonyne-3-ol, Ethynyl n-hexyl methyl carbinol | ChemicalBook[5], PubChem[2] |

| Boiling Point | 87-88°C at 15 mmHg | ChemicalBook[5][6] |

| Density | 0.881 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |

| Refractive Index | 1.4430 | ChemicalBook[5][6] |

| LogP (Octanol/Water) | 2.341 (Calculated) | Cheméo[3] |

| Water Solubility | Log10WS = -3.18 (Calculated) | Cheméo[3] |

These properties indicate a relatively non-polar molecule with limited water solubility, as expected from its ten-carbon structure. The boiling point, measured under reduced pressure, suggests it is a liquid at standard conditions.

Synthesis and Reaction Mechanisms: The Power of Alkynylation

The primary route for synthesizing this compound and other propargyl alcohols is through the addition of a terminal alkyne to a carbonyl group, a reaction known as alkynylation.[7] This process, also referred to as ethynylation when acetylene is used, is a cornerstone of carbon-carbon bond formation in organic synthesis.[7]

The synthesis of this compound involves the reaction of a metal acetylide with 2-octanone. A common laboratory-scale approach utilizes a Grignard reagent or an organolithium reagent to deprotonate a terminal alkyne, creating a nucleophilic acetylide that subsequently attacks the electrophilic carbonyl carbon of the ketone.

Conceptual Synthesis Workflow:

Caption: General workflow for the synthesis of this compound via alkynylation.

Detailed Experimental Protocol (Hypothetical Laboratory Scale):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of acetylene in an anhydrous ether solvent (e.g., THF, diethyl ether) and cooled to -78°C.

-

Acetylide Formation: A solution of a strong base, such as n-butyllithium in hexanes, is added dropwise to the acetylene solution. The reaction is stirred at low temperature to ensure complete formation of the lithium acetylide.

-

Carbonyl Addition: A solution of 2-octanone in the same anhydrous solvent is then added dropwise to the reaction mixture. The reaction is allowed to stir for several hours, gradually warming to room temperature.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

The choice of base and solvent is critical for the success of this reaction, influencing both the yield and the purity of the final product. Ethers are common solvents due to their ability to solvate the metal cation of the acetylide.[7]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | - A sharp singlet for the acetylenic proton (~2.0-3.0 ppm).- A singlet for the methyl protons adjacent to the alcohol.- Multiplets for the methylene protons of the hexyl chain.- A broad singlet for the hydroxyl proton (can be exchanged with D₂O). |

| ¹³C NMR | - Two signals in the alkyne region (~70-90 ppm).- A signal for the quaternary carbon bearing the hydroxyl and methyl groups.- Signals for the carbons of the hexyl chain and the methyl group. |

| IR Spectroscopy | - A sharp, weak absorption for the C≡C stretch (~2100-2260 cm⁻¹).- A sharp absorption for the ≡C-H stretch (~3300 cm⁻¹).- A broad absorption for the O-H stretch (~3200-3600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 154.- Fragmentation patterns corresponding to the loss of a methyl group (M-15) and other characteristic fragments. |

Publicly available spectral data from sources like the NIST WebBook and PubChem can be used for comparison and confirmation.[2][4]

Potential Applications in Research and Development

Propargyl alcohols, including this compound, are valuable intermediates in the synthesis of more complex molecules. The terminal alkyne and tertiary alcohol functional groups provide two reactive handles for further chemical transformations.

Potential Research Applications:

-

Pharmaceutical Synthesis: The ethynyl group is a key pharmacophore in several approved drugs and is often incorporated into molecules to enhance their binding affinity to biological targets.[8] Propargyl alcohols can serve as precursors to these more complex active pharmaceutical ingredients (APIs).[1] The synthesis of novel compounds for drug discovery programs is a significant application.[9][10]

-

Flavor and Fragrance Industry: Some unsaturated alcohols have applications as fragrance ingredients due to their unique odors.[1] While specific information on the scent profile of this compound is limited, related compounds are used in this industry.[11]

-

Organic Synthesis Building Block: This compound can be used in a variety of subsequent reactions, including:

-

Hydration: The alkyne can be hydrated to form a ketone, a reaction often catalyzed by mercury(II) salts or other transition metals.[12][13][14]

-

Reduction: The alkyne can be selectively reduced to either a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using sodium in liquid ammonia).

-

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex carbon skeletons.

-

Logical Flow of Application:

Caption: Potential application pathways for this compound.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. Its straightforward synthesis via alkynylation and the presence of two versatile functional groups make it an attractive starting material for the construction of more complex molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory.

References

-

Wikipedia. Alkynylation. [Link]

-

Ma, S. (2019). Allenation of Terminal Alkynes with Aldehydes and Ketones. Accounts of Chemical Research, 52(7), 1893-1905. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Methylnon-1-yn-3-ol (CAS 5430-01-3). [Link]

-

Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. [Link]

-

Chemistry LibreTexts. (2019). 12.7: Electrophilic Addition Reactions of Alkynes. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225150, this compound. [Link]

-

NIST. (n.d.). 3-Methylnon-1-yn-3-ol. In NIST Chemistry WebBook. [Link]

-

Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. [Link]

-

The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. [Link]

-

Jaydev Chemical Industries. (n.d.). 3-NONYN-1-ol. [Link]

-

LookChem. (n.d.). Cas 5430-01-3,this compound. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Hulpia, F., et al. (2018). Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. European Journal of Medicinal Chemistry, 157, 248-267. [Link]

-

The Good Scents Company. (n.d.). 3-methyl-1-octyn-3-ol. [Link]

-

Wilkinson, W. C. (1973). Preparation and Spectral Characterization of Select Cyclic Ethynyl Carbinols. Central Washington University. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Ohio State News. (2024). Novel chemical tool aims to streamline drug-making process. [Link]

-

NEDP. (n.d.). Discoveries. [Link]

-

Al-Zoubi, R. M. (2023). Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. Expert Opinion on Drug Discovery, 18(1), 37-46. [Link]

-

The Good Scents Company. (n.d.). 1-nonen-3-ol N-hexyl vinyl carbinol. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylnon-1-yn-3-ol (CAS 5430-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]

- 5. Cas 5430-01-3,this compound | lookchem [lookchem.com]

- 6. This compound CAS#: 5430-01-3 [amp.chemicalbook.com]

- 7. Alkynylation - Wikipedia [en.wikipedia.org]

- 8. Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discoveries | NEDP [nedp.com]

- 10. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Nonyn-1-ol, 3-Nonynol, Non-3-yn-1-ol, 3-Nonyne-1-ol, (2-Hydroxyethyl)pentylacetylene, 31333-13-8, (3Z)-nonen-1-ol, nonyn, Mumbai, India [jaydevchemicals.com]

- 12. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. chemos.de [chemos.de]

Spectroscopic Characterization of 3-Methyl-1-nonyn-3-ol: A Technical Guide

Introduction

3-Methyl-1-nonyn-3-ol is a tertiary acetylenic alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2] Its structure, featuring a terminal alkyne and a tertiary alcohol functional group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and specialty materials. A thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and structural elucidation in these applications. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and its spectroscopic signatures.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the searched literature, we can predict the expected chemical shifts, multiplicities, and integrations based on the known effects of its functional groups and by comparison with similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the hydroxyl proton, the methyl group, and the various methylene groups of the hexyl chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-1 (≡C-H) | ~2.0 - 2.5 | Singlet (s) | 1H | The acetylenic proton is deshielded by the triple bond but is not typically coupled to other protons. |

| OH | Variable (typically 1.5 - 4.0) | Singlet (s, broad) | 1H | The chemical shift is concentration and solvent dependent. The signal is often broad due to chemical exchange. |

| H-10 (CH₃) | ~1.5 | Singlet (s) | 3H | The methyl protons are adjacent to a quaternary carbon and thus show no coupling. |

| H-4 (-CH₂-) | ~1.6 | Triplet (t) | 2H | Coupled to the adjacent methylene protons at C-5. |

| H-5 to H-8 (-CH₂-)n | ~1.2 - 1.4 | Multiplet (m) | 8H | The signals for these methylene groups in the alkyl chain will likely overlap, creating a complex multiplet. |

| H-9 (CH₃ of hexyl) | ~0.9 | Triplet (t) | 3H | Coupled to the adjacent methylene protons at C-8. |

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The availability of a ¹³C NMR spectrum for this compound is noted in the PubChem database.[1] Based on general principles of ¹³C NMR and data for analogous compounds, the following assignments can be predicted.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-1 (≡C-H) | ~70 - 75 | The sp-hybridized carbon bearing the proton is shielded relative to the other acetylenic carbon. |

| C-2 (-C≡) | ~85 - 90 | The quaternary sp-hybridized carbon is typically more deshielded. |

| C-3 (C-OH) | ~65 - 70 | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| C-10 (CH₃) | ~28 - 32 | The methyl carbon attached to the tertiary center. |

| C-4 | ~40 - 45 | The methylene carbon adjacent to the tertiary center. |

| C-5 | ~25 - 30 | A typical methylene carbon in an alkyl chain. |

| C-6 | ~30 - 35 | A typical methylene carbon in an alkyl chain. |

| C-7 | ~22 - 27 | A typical methylene carbon in an alkyl chain. |

| C-8 | ~31 - 36 | A typical methylene carbon in an alkyl chain. |

| C-9 (CH₃ of hexyl) | ~14 | The terminal methyl carbon of the hexyl chain. |

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. An FTIR spectrum for this compound is available in the PubChem database.[1]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (strong, broad) | O-H stretch | Tertiary Alcohol |

| ~3300 (sharp, medium) | ≡C-H stretch | Terminal Alkyne |

| ~2950-2850 (strong) | C-H stretch | Alkyl (CH₃, CH₂) |

| ~2100 (weak) | C≡C stretch | Alkyne |

| ~1465 and ~1375 | C-H bend | Alkyl |

| ~1150 (medium) | C-O stretch | Tertiary Alcohol |

Expert Interpretation: The presence of a strong, broad absorption around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol. Overlapping with this, a sharper, medium-intensity peak, also around 3300 cm⁻¹, is indicative of the ≡C-H stretch of the terminal alkyne. The weak C≡C stretching absorption is expected around 2100 cm⁻¹. The strong C-H stretching vibrations of the alkyl chain are observed in the 2850-2950 cm⁻¹ region. The C-O stretch of the tertiary alcohol typically appears in the 1100-1200 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (FTIR-ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. An electron ionization (EI) mass spectrum is available in the NIST WebBook and PubChem.[1][3]

Key Spectral Data:

-

Molecular Ion (M⁺): m/z 154 (expected, but may be weak or absent for tertiary alcohols).

-

Major Fragment Ions (m/z): 69 (base peak), 43, 41.[1]

Fragmentation Analysis: Tertiary alcohols often exhibit a weak or absent molecular ion peak due to the facile cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). The fragmentation of this compound is expected to be dominated by the loss of the hexyl radical and the methyl radical.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Expert Interpretation: The base peak at m/z 69 is likely due to the α-cleavage leading to the loss of the hexyl radical (•C₆H₁₃), forming a stable oxonium ion. The peak at m/z 43 is characteristic of a propyl fragment ([C₃H₇]⁺) or an acetyl group fragment, though the former is more likely in this context. The peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), a common fragment in mass spectrometry. The molecular ion peak at m/z 154 is expected to be of very low abundance.

Experimental Protocol for GC-MS:

-

Inject a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) into the gas chromatograph.

-

The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5).

-

The eluting compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The combined analysis of NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. The predicted ¹H NMR data, alongside the available ¹³C NMR, IR, and MS information, serves as a robust reference for researchers and scientists working with this versatile chemical intermediate.

References

Sources

An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Chemical Intermediate

To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on 3-Methyl-1-nonyn-3-ol (CAS No. 5430-01-3). This tertiary alkynyl alcohol is more than a mere collection of atoms; it is a versatile building block whose distinct structural features—a terminal alkyne, a tertiary alcohol, and a strategic methyl group—present a unique confluence of reactivity and stereoelectronic properties. Our exploration will delve into its fundamental physicochemical characteristics, spectral identity, synthetic pathways, and potential applications, particularly as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. This document is structured not as a rigid manual, but as a logical journey from the molecule's basic properties to its functional potential, providing the causal insights essential for practical application in a laboratory setting.

Core Molecular Identity and Physicochemical Profile

This compound is an organic compound characterized by a nine-carbon backbone, a terminal triple bond, and a hydroxyl group on a tertiary carbon.[1] This structure imparts a unique combination of polarity from the alcohol group and reactivity from the alkyne moiety.

Chemical Structure

The IUPAC name for this compound is 3-methylnon-1-yn-3-ol.[2][3] Its structure consists of a hexyl chain and a methyl group attached to the same carbon atom (C3) that bears the hydroxyl group and is bonded to the ethynyl group.

Sources

A Senior Application Scientist's Guide to the Synthesis of Tertiary Acetylenic Alcohols: The Case of 3-Methyl-1-nonyn-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary acetylenic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of fragrances, pharmaceuticals, and complex molecular architectures.[1][2] This technical guide provides an in-depth examination of the principal synthetic methodologies for preparing these valuable molecules, focusing on 3-Methyl-1-nonyn-3-ol (CAS 5430-01-3) as a representative example.[3][4] We will dissect two cornerstone reactions—the Favorskii reaction and the Grignard reaction—moving beyond mere procedural steps to explore the underlying mechanistic principles and the rationale governing experimental design. This document is structured to provide field-proven insights, ensuring that each protocol is presented as a self-validating system, grounded in authoritative chemical literature.

Introduction: The Significance of this compound

This compound is a tertiary acetylenic alcohol characterized by a nine-carbon chain, a terminal alkyne, and a hydroxyl group on the third carbon, which is also attached to a methyl group.[3] Its molecular formula is C₁₀H₁₈O, and it has a molecular weight of approximately 154.25 g/mol .[4][5] This compound is a colorless liquid with a mild, fresh, and slightly floral odor, making it a valuable intermediate in the fragrance and flavor industries.[2][6][7] Beyond its organoleptic applications, its bifunctional nature—possessing both a hydroxyl and a terminal alkyne group—renders it a highly versatile building block in organic synthesis.

The strategic importance of this and related tertiary propargyl alcohols lies in their capacity to undergo a wide array of chemical transformations at both the alkyne and the alcohol functionalities, enabling the construction of more complex molecules.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is primarily achieved through the nucleophilic addition of an acetylide to a ketone. The two most prominent and industrially relevant methods for achieving this transformation are the Favorskii reaction and the Grignard reaction.

The Favorskii Reaction: Base-Catalyzed Ethynylation

Discovered by the Russian chemist Alexei Yevgrafovich Favorskii, this reaction involves the direct addition of a terminal alkyne to a carbonyl compound under basic conditions.[8][9] For the synthesis of this compound, the reactants are 2-octanone and acetylene.

2.1.1. Mechanism and Scientific Rationale

The reaction proceeds via a two-step mechanism.[9] First, a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), deprotonates the terminal alkyne (acetylene) to form a highly nucleophilic metal acetylide in situ.[8]

HC≡CH + KOH ⇌ HC≡CK + H₂O

This acetylide anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of 2-octanone. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the final tertiary acetylenic alcohol.

Causality Behind Experimental Choices:

-

Base Selection: Potassium hydroxide is frequently chosen due to its low cost and effectiveness.[8] The reaction is often performed in a suspension using powdered KOH in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (THF).[1] The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) can significantly enhance the reaction rate and yield.[10][11]

-

Anhydrous Conditions: While the reaction generates water, starting with anhydrous reagents is crucial. Excess water can quench the acetylide anion, reducing yield.

-

Temperature Control: The initial deprotonation and subsequent nucleophilic addition are exothermic. The reaction is typically conducted at low temperatures (0–10 °C) to control the reaction rate, prevent side reactions (like aldol condensation), and manage the pressure from gaseous acetylene.[12]

2.1.2. Experimental Protocol: Favorskii Synthesis

Disclaimer: This protocol is a generalized representation and should be adapted and performed with a thorough risk assessment.

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube connected to an acetylene source, and a thermometer. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: Charge the flask with powdered potassium hydroxide and anhydrous diethyl ether to form a suspension.[1]

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

-

Acetylene Introduction: Bubble acetylene gas through the suspension for 30-60 minutes to ensure saturation and formation of potassium acetylide.

-

Ketone Addition: Slowly add a solution of 2-octanone in anhydrous diethyl ether to the reaction mixture via a dropping funnel over 2-3 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for another 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Quenching & Workup: Cautiously pour the reaction mixture over crushed ice and water to hydrolyze the potassium alkoxide salt.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

-

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.

2.1.3. Workflow Visualization

Caption: Workflow for the Favorskii synthesis of this compound.

The Grignard Reaction: Organometallic Precision

The Grignard reaction offers an alternative and often higher-yielding route. This method involves the reaction of an organomagnesium halide (a Grignard reagent) with the ketone.[13] For this synthesis, an alkynyl Grignard reagent is first prepared and then reacted with 2-octanone.

2.2.1. Mechanism and Scientific Rationale

This is a two-stage process. First, the Grignard reagent is formed. While ethynylmagnesium halides can be formed directly from acetylene, it is often more practical to start with an alkyl Grignard reagent (like ethylmagnesium bromide) and perform a metal-halogen exchange with a less valuable alkyne or, more commonly, to deprotonate the terminal alkyne.

HC≡CH + CH₃CH₂MgBr → HC≡CMgBr + CH₃CH₃

The resulting ethynylmagnesium bromide is a potent nucleophile. In the second stage, it attacks the carbonyl carbon of 2-octanone. The reaction forms a magnesium alkoxide intermediate, which is then hydrolyzed in an acidic workup to yield this compound.[13]

Causality Behind Experimental Choices:

-

Reagent Potency: Grignard reagents are extremely strong bases and nucleophiles, reacting readily with carbonyls. This often leads to cleaner reactions and higher yields compared to the hydroxide-based Favorskii method.

-

Strictly Anhydrous Conditions: The paramount requirement is the complete exclusion of water and other protic sources (like alcohols). Grignard reagents react vigorously with water, which would consume the reagent and halt the desired reaction. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

-

Solvent Role: Diethyl ether or THF are not merely solvents; they are critical for stabilizing the Grignard reagent by coordinating with the magnesium center.[13]

-

Acidic Workup: A dilute acid workup (e.g., with ammonium chloride or dilute HCl) is necessary to protonate the magnesium alkoxide and to dissolve the magnesium salts, facilitating product isolation.

2.2.2. Experimental Protocol: Grignard Synthesis

Disclaimer: Grignard reactions are highly sensitive to moisture and air. This protocol requires proficiency in handling air-sensitive reagents.

-

Grignard Reagent Preparation:

-

Set up a flame-dried, three-necked flask under a nitrogen atmosphere with a condenser, mechanical stirrer, and dropping funnel.

-

Place magnesium turnings in the flask.

-

Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the reaction (a crystal of iodine may be needed). Once initiated, add the remaining solution to maintain a gentle reflux. After addition, reflux for another 30-60 minutes to ensure complete formation of ethylmagnesium bromide.

-

-

Alkynyl Grignard Formation:

-

Cool the prepared Grignard solution in an ice bath.

-

Bubble dry acetylene gas through the solution, or add a solution of a protected acetylene derivative. The evolution of ethane gas indicates the formation of ethynylmagnesium bromide.

-

-

Reaction with Ketone:

-

Slowly add a solution of 2-octanone in anhydrous THF to the stirred alkynyl Grignard reagent, maintaining a low temperature.

-

After addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

-

Quenching & Workup:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

-

Extraction & Purification:

-

Follow steps 8-10 from the Favorskii protocol (extraction, washing, drying, and vacuum distillation).

-

2.2.3. Workflow Visualization

Caption: Workflow for the Grignard synthesis of this compound.

Data Presentation: Comparative Synthesis Parameters

| Parameter | Favorskii Reaction | Grignard Reaction |

| Key Reagents | 2-Octanone, Acetylene | 2-Octanone, Ethyl Bromide, Mg, Acetylene |

| Catalyst/Mediator | Potassium Hydroxide (KOH) | Magnesium (Mg) |

| Solvent | Diethyl Ether, THF, DMSO | Anhydrous Diethyl Ether or THF |

| Temperature | 0 to 10 °C | 0 °C to reflux (varies by step) |

| Moisture Sensitivity | Moderate | Extreme |

| Typical Yield | 60-75%[1] | 75-90% |

| Key Considerations | Lower cost, simpler setup. | Higher yield, requires strict anhydrous technique. |

| Safety | Handling of gaseous acetylene. | Flammable ethers, exothermic initiation. |

Post-Synthesis: Purification and Characterization

Independent of the synthetic route, the crude product requires rigorous purification and characterization to confirm its identity and purity.

Purification Protocol

Tertiary alcohols can be sensitive to acidic conditions and heat, which may cause elimination (dehydration).[14] Therefore, purification must be handled carefully.

-

Distillation: Vacuum distillation is the preferred method for purifying this compound, which has a reported boiling point of 87-88 °C at 15 mmHg.[7] The reduced pressure allows the distillation to occur at a lower temperature, minimizing the risk of decomposition.

-

Chromatography: For high-purity applications, column chromatography on silica gel can be employed, though this is less common for bulk purification.

Spectroscopic Characterization

The identity of the synthesized this compound is confirmed using standard spectroscopic techniques.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands: a strong, broad peak around 3300-3400 cm⁻¹ for the O-H stretch, a sharp peak around 3300 cm⁻¹ for the ≡C-H stretch, and a weak but sharp peak around 2100 cm⁻¹ for the C≡C triple bond stretch.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum will display signals corresponding to the different protons in the molecule, including the acetylenic proton, the methyl group protons, and the protons of the hexyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ten carbon atoms, including two signals in the 70-90 ppm range characteristic of the sp-hybridized carbons of the alkyne.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 154, confirming the molecular weight.[16]

Post-Synthesis Logic Diagram

Caption: General post-synthesis workflow for purification and analysis.

Conclusion

The synthesis of this compound is a classic yet highly relevant transformation in modern organic chemistry. Both the Favorskii and Grignard reactions provide reliable pathways to this valuable tertiary acetylenic alcohol. The choice between them hinges on a balance of factors including cost, scale, available equipment, and the operator's technical expertise in handling sensitive reagents. The Favorskii reaction offers a cost-effective and operationally simpler route, while the Grignard reaction typically provides superior yields at the cost of requiring more stringent experimental conditions. A thorough understanding of the mechanisms and practical considerations detailed in this guide empowers researchers to make informed decisions and successfully synthesize this and other critical acetylenic intermediates for a multitude of applications.

References

-

Wikipedia. Favorskii reaction. [Link]

-

MySkinRecipes. This compound. [Link]

-

Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 225150, this compound. [Link]

-

One Minute Chemistry. What is Favorskii Rearrangement ? | Basics & Problems. YouTube, 25 Mar. 2022. [Link]

-

Organic Chemistry Portal. Favorskii Reaction. [Link]

-

The Good Scents Company. 3-methyl-1-nonen-3-ol. [Link]

-

Jaydev Chemical Industries. 3-NONYN-1-OL. [Link]

-

Organic Syntheses. Procedure 3. [Link]

-

National Institute of Standards and Technology. 3-Methylnon-1-yn-3-ol. [Link]

-

Neliti. ACETYLENE ALCOHOL BROMINATION REACTION. [Link]

-

MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]

- Google Patents.

-

E Conference Zone. SYNTHESIS OF ACETYLENE ALCOHOLS. [Link]

-

ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

- Google Patents.

-

National Institutes of Health. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]

- Google Patents. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.

- Google Patents.

- Google Patents.

-

LookChem. Cas 5430-01-3,this compound. [Link]

-

ResearchGate. The esterification of tertiary alcohols with boric acid. [Link]

- Google Patents.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound [myskinrecipes.com]

- 7. Cas 5430-01-3,this compound | lookchem [lookchem.com]

- 8. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. US2996552A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]

- 11. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]

- 13. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]

An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol for Researchers and Drug Development Professionals

Introduction

3-Methyl-1-nonyn-3-ol is a tertiary alkynyl alcohol that holds significance as a versatile chemical intermediate. Its unique structure, featuring a terminal alkyne and a hydroxyl group on a tertiary carbon, provides a reactive scaffold for a variety of chemical transformations. This guide delves into the core scientific and technical aspects of this compound, offering valuable insights for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for this compound is 3-methylnon-1-yn-3-ol [1]. However, in literature and commercial listings, several synonyms are commonly encountered. A clear understanding of these is crucial for accurate literature searches and material sourcing.

Common Synonyms:

Registry Information:

-

CAS Number: 5430-01-3[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in reactions, and for the prediction of its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless liquid | Inferred from general properties of similar alcohols |

| Solubility | Soluble in organic solvents | Inferred from general properties of similar alcohols |

Note: Further experimental data on properties such as boiling point, melting point, and density would require access to specific experimental reports or safety data sheets.

Part 2: Synthesis of this compound

The primary and most efficient method for the synthesis of tertiary alkynyl alcohols like this compound is through the nucleophilic addition of a metal acetylide to a ketone. The Grignard reaction is a classic and robust example of this transformation.

Underlying Principles of the Grignard Synthesis

The synthesis hinges on the creation of an ethynylmagnesium halide (a Grignard reagent), which then acts as a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of a suitable ketone. The choice of ketone is critical as its structure dictates the final substitution pattern of the tertiary alcohol. For the synthesis of this compound, the ketone of choice is 2-octanone. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyne gas or a suitable source of the ethynyl anion

-

2-Octanone

-

Anhydrous Calcium Chloride

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (for workup)

Experimental Workflow Diagram:

Caption: Synthesis workflow for this compound via the Grignard reaction.

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel, place magnesium turnings. The apparatus should be under an inert atmosphere (e.g., argon or nitrogen). Add anhydrous diethyl ether or THF to cover the magnesium. Slowly bubble ethyne gas through the stirred suspension. The initiation of the reaction is indicated by a gentle reflux and the formation of a gray-to-black solution of the Grignard reagent.

-

Addition of the Ketone: Once the Grignard reagent formation is complete, cool the reaction flask to 0 °C using an ice bath. Dissolve 2-octanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction and Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Part 3: Applications in Research and Drug Development

While specific, widespread applications of this compound in marketed pharmaceuticals are not prominently documented, its value lies in its role as a versatile intermediate in the synthesis of more complex molecules.

Role as a Synthetic Intermediate

The dual functionality of the alkyne and hydroxyl groups allows for a wide range of subsequent chemical modifications.

-

The Alkyne Group: The terminal alkyne can undergo a variety of reactions, including Sonogashira coupling, click chemistry (cycloadditions), and reduction to either the corresponding alkene or alkane. These reactions are fundamental in building molecular complexity.

-

The Tertiary Hydroxyl Group: The hydroxyl group can be a handle for further functionalization. It can be oxidized, esterified, or replaced through nucleophilic substitution reactions.

Potential in Fragrance and Flavor Industry

Some related alkynyl alcohols have found use in the fragrance and flavor industry. While not a primary focus for drug development professionals, this application highlights the compound's sensory properties, which could be a consideration in the formulation of topical or oral medications.

Part 4: Biological Activity and Toxicological Profile

The biological activity of this compound itself has not been extensively studied. However, the broader class of alkynyl-containing compounds has demonstrated a range of biological activities.

General Biological Activities of Alkynyl Alcohols

Research into various natural and synthetic alkynyl compounds has revealed potential antimicrobial and anticancer properties. The presence of the alkyne moiety can contribute to the molecule's ability to interact with biological targets. It is plausible that this compound could serve as a starting point for the synthesis of novel bioactive compounds.

Toxicological Considerations

Conclusion

This compound is a valuable chemical entity with a straightforward and scalable synthesis. Its utility as a synthetic intermediate, owing to its reactive alkyne and hydroxyl functionalities, makes it a compound of interest for organic chemists and those involved in the early stages of drug discovery. While direct biological applications are yet to be fully elucidated, its potential as a building block for more complex and potentially bioactive molecules remains a promising area for future research.

References

Sources

Molecular weight and formula of 3-Methyl-1-nonyn-3-ol

An In-Depth Technical Guide to 3-Methyl-1-nonyn-3-ol for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to provide mechanistic insights, practical methodologies, and contextual applications, ensuring a thorough understanding of this versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a tertiary propargylic alcohol characterized by a nine-carbon backbone, a terminal alkyne group, and a hydroxyl group attached to a tertiary carbon. Its structure combines the reactivity of an alcohol and a terminal alkyne, making it a valuable building block in organic synthesis.

The IUPAC name for this compound is 3-methylnon-1-yn-3-ol.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 154.25 g/mol | [1][2][3][5][6] |

| CAS Number | 5430-01-3 | [1][2][5] |

| Appearance | Colorless liquid | [3][7] |

| Odor | Mild, sweet | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [7] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Canonical SMILES | CCCCCCC(C)(C#C)O | [1][2] |

| InChIKey | VQUXVWMAXIQKTQ-UHFFFAOYSA-N | [1][5] |

Synthesis Pathway: Nucleophilic Acetylide Addition

The most direct and industrially scalable synthesis of this compound relies on the nucleophilic addition of an acetylide to a ketone. This classic Grignard-type reaction offers high yields and specificity.

Mechanistic Rationale

The synthesis involves the deprotonation of a terminal alkyne, such as acetylene, to form a potent nucleophile (acetylide). This acetylide then attacks the electrophilic carbonyl carbon of a ketone, in this case, 2-octanone. The choice of a Grignard reagent (e.g., ethynylmagnesium bromide) is common for generating the acetylide in situ. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. This method is favored for its robustness and the ready availability of starting materials.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of ethynylmagnesium bromide (typically 0.5 M in THF).

-

Nucleophilic Addition: 2-Octanone, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at 0°C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and neutralizes the excess Grignard reagent.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Grignard reaction workflow for synthesizing this compound.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through standard spectroscopic methods. The NIST WebBook and other databases confirm the availability of mass spectrometry and IR spectra for this compound.[5]

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

≡C-H Stretch: A sharp, distinct peak should appear around 3300 cm⁻¹, indicating the terminal alkyne C-H bond.

-

C≡C Stretch: A weak to medium absorption will be present in the 2100-2200 cm⁻¹ range, corresponding to the carbon-carbon triple bond.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Key signals include a singlet for the acetylenic proton (≡C-H) typically around δ 2.0-3.0 ppm, a singlet for the methyl group protons (-CH₃) attached to the carbinol carbon, and multiplets for the hexyl chain protons. The hydroxyl proton (-OH) will appear as a broad singlet whose chemical shift is concentration-dependent.

-

¹³C NMR: The spectrum will show two distinct signals for the alkyne carbons (sp-hybridized) in the δ 65-90 ppm range. The quaternary carbon bearing the hydroxyl and methyl groups will also be identifiable.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used to confirm the molecular weight and analyze fragmentation patterns to further validate the structure.[5]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in several fields.

Intermediate for Complex Syntheses

The dual functionality of the alkyne and hydroxyl groups allows for a wide range of subsequent reactions. The terminal alkyne can undergo Sonogashira coupling, click chemistry, or further nucleophilic additions. The tertiary alcohol can be used as a protecting group or be eliminated to form an enyne, a conjugated system valuable in materials science and natural product synthesis.

Role in Fragrance and Pharmaceutical Industries

This compound is utilized as a fragrance ingredient, valued for its mild, sweet scent.[7] In the pharmaceutical sector, it acts as a building block for more complex molecules.[7] The propargyl alcohol motif is a key structural element in many biologically active compounds.

The "Magic Methyl" Context

The methyl group at the C3 position is not merely a structural component; it has significant implications for drug design. The introduction of a methyl group, often termed the "magic methyl" effect, can profoundly influence a molecule's properties.[8][9]

-

Pharmacokinetic Impact: A methyl group can block metabolic soft spots, preventing oxidation by cytochrome P450 enzymes and thereby increasing the molecule's metabolic stability and half-life.[9]

-

Pharmacodynamic Impact: The methyl group adds steric bulk, which can enhance binding affinity and selectivity for a target receptor by promoting a specific, more favorable conformation.[9] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[10]

The presence of the methyl group in this compound makes it an attractive starting point for lead optimization campaigns where fine-tuning these properties is critical.

Safety and Handling

This compound is considered a flammable liquid and may cause skin and eye irritation.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Store the compound away from heat and sources of ignition.[7]

References

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylnon-1-yn-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5430-01-3,this compound. Retrieved from [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [stenutz.eu]

- 5. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]

- 6. This compound [myskinrecipes.com]

- 7. guidechem.com [guidechem.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyl-1-nonyn-3-ol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-1-nonyn-3-ol, a tertiary propargyl alcohol, utilizing the Grignard reaction. Propargyl alcohols are pivotal building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. This application note details the underlying chemical principles, provides a robust, step-by-step protocol for laboratory execution, and outlines critical safety considerations. The target audience includes researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this and structurally related compounds.

Introduction and Scientific Rationale

The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1] Its versatility allows for the synthesis of a wide array of alcohols from carbonyl compounds. Tertiary alcohols, in particular, can be synthesized by the addition of a Grignard reagent to a ketone.[2]

For the synthesis of this compound, two primary retrosynthetic pathways can be conceptualized. The first involves the reaction of methylmagnesium bromide with nonan-2-one. A more strategic and commonly employed route, which is the focus of this protocol, involves the reaction of an alkynyl Grignard reagent with a ketone.[3] Specifically, 1-nonyne is first deprotonated by a strong, non-nucleophilic Grignard reagent, such as ethylmagnesium bromide, to form the corresponding non-1-yn-1-ylmagnesium bromide. This in-situ generated acetylide then serves as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary propargyl alcohol, this compound.[2]

This latter approach is preferred because it builds the carbon skeleton from more readily available and structurally simpler starting materials (1-nonyne and acetone). The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its facile removal by a common Grignard reagent like ethylmagnesium bromide, which is prepared from bromoethane and magnesium.[4]

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages within the same reaction setup, followed by a workup and purification phase.

-

Formation of the Alkynyl Grignard Reagent: Ethylmagnesium bromide, a strong base, deprotonates the terminal alkyne, 1-nonyne, to form a magnesium acetylide and ethane gas.

-

Nucleophilic Addition to Acetone: The newly formed alkynyl Grignard reagent attacks the carbonyl carbon of acetone. The π-bond of the carbonyl breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the final product, this compound, and precipitating magnesium salts.[4]

Logical Workflow Diagram

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles | Stoichiometry |

| Magnesium Turnings | Mg | 24.31 | >99% | 2.67 g | 0.11 | 1.1 eq |

| Bromoethane | C₂H₅Br | 108.97 | >99% | 10.9 g (7.3 mL) | 0.10 | 1.0 eq |

| 1-Nonyne | C₉H₁₆ | 124.22 | >97% | 12.4 g (16.5 mL) | 0.10 | 1.0 eq |

| Acetone | C₃H₆O | 58.08 | >99.5% | 5.8 g (7.3 mL) | 0.10 | 1.0 eq |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | ~250 mL | - | Solvent |

| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | Saturated | ~150 mL | - | Quenching Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Anhydrous | ~10-15 g | - | Drying Agent |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

125 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Detailed Procedure

PART A: Preparation of Ethylmagnesium Bromide

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. [5]2. Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and the dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Initiation: Place the magnesium turnings (2.67 g) in the flask. Add approximately 30 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of bromoethane (10.9 g) in 70 mL of anhydrous diethyl ether.

-

Add ~5-10 mL of the bromoethane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by bubbling and a gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine can be used for activation. 5. Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate sufficient to maintain a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-to-brown solution is the ethylmagnesium bromide reagent.

PART B: Synthesis of this compound

-

Acetylide Formation: Cool the freshly prepared Grignard solution to 0°C using an ice bath. Dissolve 1-nonyne (12.4 g) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the 1-nonyne solution dropwise to the stirred Grignard reagent at 0°C. Vigorous bubbling (ethane evolution) will be observed. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Addition of Acetone: Cool the resulting alkynyl Grignard solution back to 0°C. Add a solution of acetone (5.8 g) in 30 mL of anhydrous diethyl ether to the dropping funnel. Add the acetone solution dropwise to the reaction mixture, maintaining the temperature below 10°C. A precipitate will form.

-

Reaction Completion: After the acetone addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

PART C: Workup and Purification

-

Quenching: Cool the reaction flask in a large ice bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture. This is an exothermic process; control the addition rate to prevent excessive boiling of the ether. [4]10. Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. The solid magnesium salts should dissolve. If solids remain, add more NH₄Cl solution or a small amount of dilute HCl. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine all the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine). Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product is a yellowish oil. Purify the oil by vacuum distillation to obtain this compound as a colorless liquid.

Expected Results and Characterization

-

Yield: Moderate to good yields (60-80%) are expected.

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: The boiling point will be significantly lower under vacuum compared to the atmospheric boiling point.

-

Spectroscopic Data:

-